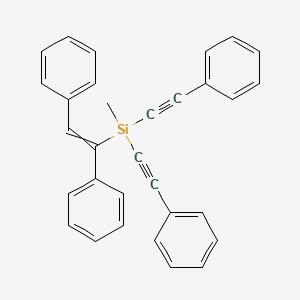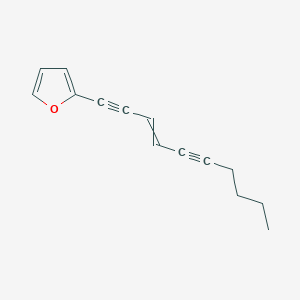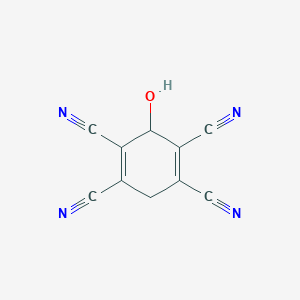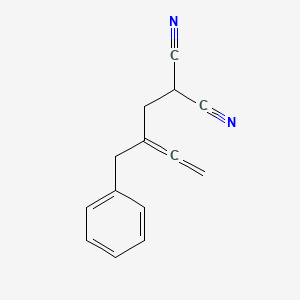![molecular formula C7H13NO3 B14225155 [(2R,5S)-5-Hydroxypiperidin-2-yl]acetic acid CAS No. 778553-70-1](/img/structure/B14225155.png)
[(2R,5S)-5-Hydroxypiperidin-2-yl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2R,5S)-5-Hydroxypiperidin-2-yl]acetic acid is a compound with the molecular formula C6H11NO3. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,5S)-5-Hydroxypiperidin-2-yl]acetic acid can be achieved through several methods. One common approach involves the hydrogenation of a precursor compound, such as 5-hydroxypiperidine-2-carboxylic acid, under specific conditions. This process typically requires a hydrogenation catalyst, such as palladium on carbon, and is carried out under a hydrogen atmosphere .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient and sustainable production of the compound by utilizing flow microreactors, which offer better control over reaction conditions and improved yields .
Analyse Des Réactions Chimiques
Types of Reactions
[(2R,5S)-5-Hydroxypiperidin-2-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various reduced derivatives .
Applications De Recherche Scientifique
[(2R,5S)-5-Hydroxypiperidin-2-yl]acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various chemicals and materials
Mécanisme D'action
The mechanism of action of [(2R,5S)-5-Hydroxypiperidin-2-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S,5S)-5-Hydroxypiperidine-2-carboxylic acid: A stereoisomer with similar chemical properties but different biological activities.
Piperidine derivatives: These compounds share the piperidine core structure and have diverse applications in pharmaceuticals and other fields.
Uniqueness
[(2R,5S)-5-Hydroxypiperidin-2-yl]acetic acid is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for research and development in various scientific disciplines .
Propriétés
Numéro CAS |
778553-70-1 |
|---|---|
Formule moléculaire |
C7H13NO3 |
Poids moléculaire |
159.18 g/mol |
Nom IUPAC |
2-[(2R,5S)-5-hydroxypiperidin-2-yl]acetic acid |
InChI |
InChI=1S/C7H13NO3/c9-6-2-1-5(8-4-6)3-7(10)11/h5-6,8-9H,1-4H2,(H,10,11)/t5-,6+/m1/s1 |
Clé InChI |
XROWOJAYGIRZJN-RITPCOANSA-N |
SMILES isomérique |
C1C[C@@H](NC[C@H]1O)CC(=O)O |
SMILES canonique |
C1CC(NCC1O)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![12-Propanoylbenzo[b]acridine-6,11-dione](/img/structure/B14225082.png)


![2,6,10,10-Tetramethylbicyclo[7.1.0]decan-5-ol](/img/structure/B14225100.png)

![6-[6-(Dimethylamino)-5-(ethylsulfanyl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14225106.png)


![N-[(3S)-2,5-dioxooxolan-3-yl]propanamide](/img/structure/B14225116.png)
![N-[(4-Nitrophenyl)methyl]-2-sulfanylbenzamide](/img/structure/B14225134.png)

![5-nitro-N-[(1S)-1-phenylethyl]furan-2-carboxamide](/img/structure/B14225137.png)
